molecular formula C13H9BrN4S B2794940 4-(4-bromophenyl)-3-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione CAS No. 117080-36-1

4-(4-bromophenyl)-3-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

Cat. No.: B2794940
CAS No.: 117080-36-1
M. Wt: 333.21
InChI Key: ZXIKEBHLRTYJHA-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-3-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a heterocyclic compound that features a triazole ring fused with a pyridine and a bromophenyl group

Preparation Methods

The synthesis of 4-(4-bromophenyl)-3-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a bromophenyl halide.

    Attachment of the Pyridine Ring: The pyridine ring can be attached through a coupling reaction, such as the Ullmann reaction, which involves the use of copper catalysts.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-(4-bromophenyl)-3-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives with different functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium or copper, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

4-(4-bromophenyl)-3-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-3-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar compounds to 4-(4-bromophenyl)-3-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione include:

    4-(4-chlorophenyl)-3-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different reactivity and biological activity.

    4-(4-methylphenyl)-3-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione: The presence of a methyl group can influence the compound’s electronic properties and interactions with biological targets.

    4-(4-nitrophenyl)-3-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione: The nitrophenyl group introduces electron-withdrawing effects, potentially altering the compound’s chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct electronic and steric properties, making it suitable for various applications in research and industry.

Properties

IUPAC Name

4-(4-bromophenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN4S/c14-10-1-3-11(4-2-10)18-12(16-17-13(18)19)9-5-7-15-8-6-9/h1-8H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIKEBHLRTYJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NNC2=S)C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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